molecular formula C20H14N2O5 B3532716 Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate

Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate

Cat. No.: B3532716
M. Wt: 362.3 g/mol
InChI Key: XIQCYCWNVLVINI-UHFFFAOYSA-N
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Description

Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, features a unique structure that combines an indole moiety with a phthalimide group, making it a subject of interest for researchers in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate typically involves the reaction of indole-3-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or toluene. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where specific functional groups are replaced by nucleophiles .

Scientific Research Applications

Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: A simpler indole derivative with similar structural features.

    Phthalimide: A compound containing the phthalimide group, which is also present in Methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate.

    Methyl indole-3-carboxylate: Another indole derivative with a methyl ester group.

Uniqueness

This compound is unique due to its combination of an indole moiety with a phthalimide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 1-[2-(1,3-dioxoisoindol-2-yl)acetyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c1-27-20(26)15-10-21(16-9-5-4-6-12(15)16)17(23)11-22-18(24)13-7-2-3-8-14(13)19(22)25/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQCYCWNVLVINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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